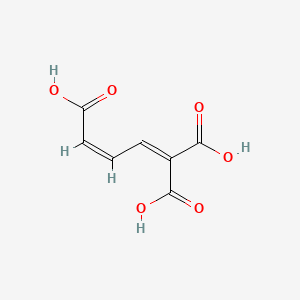
2-Carboxy-cis,cis-muconic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-carboxy-cis,cis-muconic acid is a tricarboxylic acid. It is a conjugate acid of a 2-carboxylato-cis,cis-muconate(3-).
Applications De Recherche Scientifique
1. Renewable Unsaturated Polyesters Production
- 2-Carboxy-cis,cis-muconic acid, as an unsaturated dicarboxylic acid, can be biologically derived from sugars and lignin-derived aromatic compounds. It is utilized in the synthesis of renewable unsaturated polyesters, demonstrating an alternative for polymeric materials traditionally derived from petrochemicals. These polyesters have varied properties, such as increased glass transition temperatures and altered melting and degradation temperatures, indicating their potential in diverse industrial applications (Rorrer et al., 2016).
2. Biodegradability of Halogenated Aromatic Compounds
- Research has shown that this compound plays a role in the biodegradation of halogenated aromatic compounds. This includes its transformation into other compounds, like maleoylacetic acid, demonstrating its utility in environmental bioremediation and the study of biochemical pathways (Schmidt & Knackmuss, 1980).
3. Bio-based Nylon Production
- It is a key intermediate in the conversion to adipic acid, which is crucial for the production of nylon-6,6. This involves biological and catalytic processes, illustrating its role in the development of sustainable, bio-based alternatives for industrial polymers (Vardon et al., 2016).
4. Microbial Production Strategies
- Recent advancements in biotechnology have enabled microbial production of this compound. This involves metabolic engineering of microorganisms like E. coli and Pseudomonas putida, signifying its importance in the field of bio-refineries and as an alternative to petrochemical processes (Choi et al., 2020).
5. Reactive Extraction and Purification
- The acid is also a focus of studies in separation science, where methods like reactive extraction are explored for its efficient recovery from aqueous solutions. This research is pivotal for its large-scale industrial production, especially in the context of biodegradable polymers and agrochemicals (Demir et al., 2021).
6. Valorization of Muconic Acid Isomers
- Muconic acid, including its isomer this compound, is being studied for its potential as a starting material for various polymers and drugs. This includes exploring different synthesis and production routes, highlighting its versatility and commercial value (Khalil et al., 2020).
Propriétés
Formule moléculaire |
C7H6O6 |
|---|---|
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
(3Z)-buta-1,3-diene-1,1,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-5(9)3-1-2-4(6(10)11)7(12)13/h1-3H,(H,8,9)(H,10,11)(H,12,13)/b3-1- |
Clé InChI |
SLUDRBHRUDRZJZ-IWQZZHSRSA-N |
SMILES isomérique |
C(=C\C(=O)O)\C=C(C(=O)O)C(=O)O |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)C(=O)O |
SMILES canonique |
C(=CC(=O)O)C=C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium](/img/structure/B1237674.png)
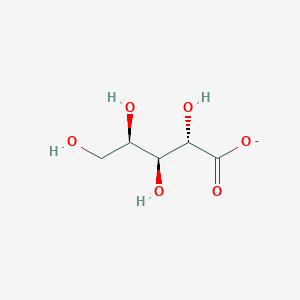
![3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-aminium](/img/structure/B1237676.png)

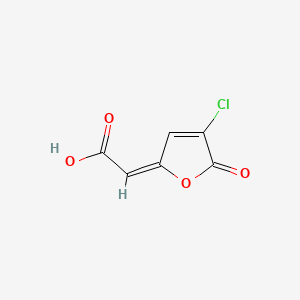
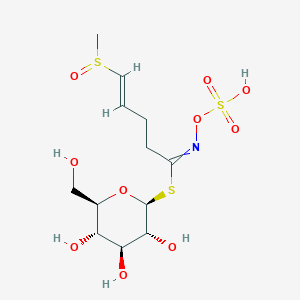

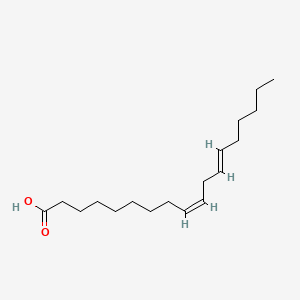


![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)


